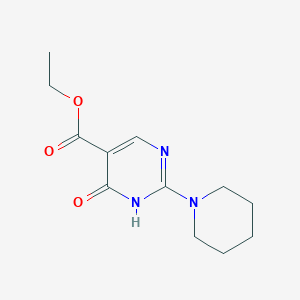

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-18-11(17)9-8-13-12(14-10(9)16)15-6-4-3-5-7-15/h8H,2-7H2,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXRWQJOGNFOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365418 | |

| Record name | ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25693-43-0 | |

| Record name | ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages: the preparation of the crucial intermediate, N-piperidin-1-ylguanidine, followed by a base-catalyzed cyclocondensation reaction with diethyl ethoxymethylenemalonate to construct the target pyrimidine ring system. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols, reagent specifications, and data interpretation. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both a practical laboratory guide and a deep dive into the chemical principles governing the synthesis.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of a molecule's pharmacological profile. Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate, the subject of this guide, is a highly functionalized pyrimidine derivative. The presence of the 4-hydroxy (or its tautomeric 4-oxo form), 2-piperidnyl, and 5-ethoxycarbonyl groups offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and compound libraries for high-throughput screening.

The synthetic strategy outlined herein is designed for efficiency and scalability, employing readily available starting materials and well-established reaction methodologies. A thorough understanding of the reaction mechanisms and critical process parameters is essential for successful and reproducible synthesis, which this guide aims to provide.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a convergent synthesis approach. The pyrimidine ring can be disconnected via a cyclocondensation reaction, a common and effective method for the formation of such heterocyclic systems.[2][3] This disconnection leads to two key synthons: a guanidine derivative and a three-carbon electrophilic component.

Our forward synthesis, therefore, is structured as follows:

-

Part 1: Synthesis of N-piperidin-1-ylguanidine. This crucial intermediate is not widely commercially available and will be synthesized from 1-aminopiperidine.

-

Part 2: Cyclocondensation to form the Pyrimidine Ring. N-piperidin-1-ylguanidine will be reacted with diethyl ethoxymethylenemalonate (DEEM) in the presence of a base to yield the final product, Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate.

This two-part strategy allows for the independent preparation and purification of the key intermediate, ensuring a higher overall yield and purity of the final product.

Experimental Protocols

Part 1: Synthesis of N-piperidin-1-ylguanidine

The synthesis of N-piperidin-1-ylguanidine is achieved in two steps from piperidine.

Step 1a: Synthesis of 1-Aminopiperidine

1-Aminopiperidine is a key precursor, and its synthesis can be achieved through various methods. A common laboratory-scale preparation involves the reduction of N-nitrosopiperidine.[4] Another approach is the direct amination of piperidine using hydroxylamine-O-sulfonic acid.[5] For the purpose of this guide, we will outline the nitrosation-reduction sequence.

Experimental Protocol for 1-Aminopiperidine:

-

Caution: N-nitrosamines are potent carcinogens. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

Nitrosation of Piperidine: To a solution of piperidine (1.0 eq) in water, cooled to 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The mixture is then acidified by the slow addition of hydrochloric acid (2.0 M) while maintaining the temperature below 5 °C. The reaction is stirred for 2-3 hours at this temperature. The resulting N-nitrosopiperidine is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Reduction of N-Nitrosopiperidine: The crude N-nitrosopiperidine is dissolved in a suitable solvent such as anhydrous diethyl ether or tetrahydrofuran. This solution is added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5 eq), in the same solvent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous potassium carbonate. The solvent is removed under reduced pressure to yield 1-aminopiperidine, which can be further purified by distillation.

Step 1b: Synthesis of N-piperidin-1-ylguanidine from 1-Aminopiperidine

The conversion of 1-aminopiperidine to N-piperidin-1-ylguanidine can be accomplished by reaction with a cyanamide source.

Experimental Protocol for N-piperidin-1-ylguanidine:

-

A solution of 1-aminopiperidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol is prepared.

-

To this solution, an aqueous solution of cyanamide (1.2 eq) is added.

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford N-piperidin-1-ylguanidine.

Part 2: Synthesis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

This final step involves the cyclocondensation of N-piperidin-1-ylguanidine with diethyl ethoxymethylenemalonate (DEEM).

Table 1: Reagents and Materials for Final Synthesis

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| N-piperidin-1-ylguanidine | C6H14N4 | 142.20 | 10 | 1.0 |

| Diethyl ethoxymethylenemalonate (DEEM) | C10H16O5 | 216.23 | 11 | 1.1 |

| Sodium Ethoxide | C2H5NaO | 68.05 | 12 | 1.2 |

| Anhydrous Ethanol | C2H5OH | 46.07 | - | - |

| Hydrochloric Acid (2M) | HCl | 36.46 | - | - |

| Ethyl Acetate | C4H8O2 | 88.11 | - | - |

| Hexane | C6H14 | 86.18 | - | - |

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add N-piperidin-1-ylguanidine (1.0 eq) and stir until it is completely dissolved.

-

Add diethyl ethoxymethylenemalonate (1.1 eq) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with 2M hydrochloric acid to a pH of approximately 5-6. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate as a solid.

Reaction Mechanisms and Scientific Rationale

Formation of N-piperidin-1-ylguanidine

The reaction of 1-aminopiperidine with cyanamide proceeds via a nucleophilic addition of the primary amino group of 1-aminopiperidine to the electrophilic carbon atom of the nitrile group in cyanamide. This is followed by a proton transfer to yield the guanidine product. The acidic catalyst protonates the nitrile nitrogen, making the carbon more electrophilic and accelerating the reaction.

Pyrimidine Ring Formation: A Stepwise Cyclocondensation

The formation of the pyrimidine ring is a classic example of a cyclocondensation reaction. The mechanism can be described in the following steps:

-

Michael Addition: The reaction is initiated by the nucleophilic attack of one of the amino groups of N-piperidin-1-ylguanidine on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate. This is a Michael-type addition, which is facilitated by the base (sodium ethoxide) that deprotonates the guanidine to increase its nucleophilicity.

-

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular nucleophilic attack from the second amino group of the guanidine moiety onto one of the ester carbonyl carbons.

-

Elimination of Ethanol: This is followed by the elimination of a molecule of ethanol to form a more stable cyclic intermediate.

-

Tautomerization: The final product, Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate, is formed after tautomerization of the enol to the more stable keto form of the 4-hydroxy group.

Visualization of the Synthetic Pathway and Mechanism

Figure 1: Overall Synthetic Workflow

Caption: A flowchart illustrating the two-part synthetic strategy.

Figure 2: Proposed Mechanism for Pyrimidine Ring Formation

Caption: A simplified mechanistic pathway for the cyclocondensation.

Characterization and Data Analysis

The synthesized Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet and a triplet), the piperidine ring protons, and the pyrimidine ring proton. The ¹³C NMR will confirm the presence of all carbon atoms, including the carbonyls of the ester and the pyrimidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and O-H stretching (due to tautomerism), C=O stretching of the ester and the pyrimidine ring, and C-N and C-O stretching vibrations.

-

Melting Point (MP): A sharp melting point is indicative of a pure crystalline compound.

Conclusion

This technical guide has detailed a reliable and well-reasoned synthetic pathway for the preparation of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate. By breaking down the synthesis into the preparation of a key guanidine intermediate followed by a cyclocondensation reaction, this approach offers a high degree of control and efficiency. The provided experimental protocols, mechanistic insights, and characterization guidelines are intended to empower researchers in the successful synthesis and future application of this valuable heterocyclic building block in their drug discovery and development endeavors.

References

- Google Patents. (n.d.). Synthesis of 1-aminopiperidine.

- Google Patents. (n.d.). Process for preparing N-amino piperidine hydrochloride.

- Kaur, R., et al. (2021). Pyrimidine derivatives: a versatile scaffold with diverse biological activities. RSC Advances, 11(35), 21547-21570.

-

PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Compounds 1 were combined with cyanamide (1.2–2.0 equiv.) and acetic.... Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

-

Organic Syntheses. (n.d.). Ethyl ethoxymethylenemalonate. Retrieved from [Link]

Sources

- 1. 1-Aminopiperidine 97 2213-43-6 [sigmaaldrich.com]

- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 5. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]

Chemical Properties of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Executive Summary

The pyrimidine scaffold remains a cornerstone of modern medicinal chemistry, serving as the backbone for nucleoside analogs, kinase inhibitors, and cardiovascular agents. Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS 25693-43-0) represents a privileged intermediate within this class. Its unique substitution pattern—combining a lipophilic piperidine ring at C2, a tautomerizable hydroxyl group at C4, and an electrophilic ester at C5—offers a versatile "tri-functional" handle for drug discovery.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic identifiers to explore its tautomeric behavior, synthetic accessibility, and downstream utility in synthesizing fused heterocyclic systems such as pyrido[2,3-d]pyrimidines.

Physicochemical Profile

Understanding the physical properties of this molecule is critical for predicting its behavior in biological assays and formulation.

Table 1: Calculated & Observed Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₇N₃O₃ | |

| Molecular Weight | 251.28 g/mol | |

| CAS Number | 25693-43-0 | |

| LogP (Predicted) | 1.2 – 1.5 | Moderate lipophilicity due to the piperidine ring; suitable for CNS penetration models.[1] |

| pKa (Acidic) | ~8.5 – 9.2 | Refers to the N3-H deprotonation in the 4-oxo tautomer. |

| H-Bond Donors | 1 | The N3-H (oxo form) or O-H (hydroxy form). |

| H-Bond Acceptors | 5 | Ester oxygens (2), Pyrimidine nitrogens (2), Piperidine nitrogen (1). |

| Solubility | DMSO, DCM, MeOH | Poor solubility in water; requires co-solvents (e.g., DMSO <10%) for bioassays. |

| Appearance | White to off-white solid | Crystalline powder. |

Structural Analysis: The Tautomerism Factor

A critical, often overlooked aspect of 4-hydroxypyrimidines is their tautomeric equilibrium. While chemically named as "4-hydroxy," experimental evidence (X-ray crystallography and NMR) confirms that these species exist predominantly as the 4-oxo-3,4-dihydropyrimidine tautomer in the solid state and in polar solvents.

This equilibrium dictates reactivity: electrophiles (e.g., alkyl halides) will preferentially attack the N3 position (N-alkylation) rather than the oxygen (O-alkylation) under neutral/basic conditions, unless specific hard-oxygen-preferring conditions (e.g., Ag salts) are used.

Visualization: Tautomeric Equilibrium

Figure 1: The 4-oxo tautomer is the reactive species for N-alkylation and dictates the hydrogen-bonding pattern in receptor binding.

Synthetic Pathways[2][3][4]

The synthesis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate generally follows two strategies: De Novo Cyclization (building the ring) or Nucleophilic Displacement (modifying an existing ring). The displacement method is preferred for library generation due to the commercial availability of the S-methyl precursor.

Method A: Nucleophilic Displacement (Recommended)

This route utilizes Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate as a starting material. The methylthio (-SMe) group at C2 is an excellent leaving group in pyrimidine chemistry, activated by the electron-withdrawing ester at C5.

Experimental Protocol: S-Methyl Displacement

Note: This protocol is scalable and avoids the instability associated with free guanidine intermediates.

Reagents:

-

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

-

Piperidine (3.0 eq)

-

Ethanol (Solvent, 10 volumes) or Diglyme (for higher temp)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate and absolute ethanol.

-

Addition: Add piperidine (3 equivalents) in one portion. The excess piperidine acts as both the nucleophile and the base to scavenge the evolved methanethiol.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress by TLC (SiO₂, 5% MeOH in DCM) or LC-MS. The starting material spot (higher R_f) should disappear.

-

Tip: If reaction is sluggish, switch solvent to Diglyme and heat to 120°C.

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to ~20% volume and add cold water to induce crystallization.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Method B: De Novo Cyclization

Reaction of N-(piperidin-1-yl)formamidine (or piperidine-1-carboximidamide) with diethyl ethoxymethylenemalonate. This method is atom-economical but requires the synthesis of the specific guanidine derivative first.

Reactivity & Derivatization Workflow

The "tri-functional" nature of the scaffold allows for orthogonal functionalization. This is the primary reason for its utility in drug development.

Key Transformations:

-

C4-Chlorination (The "Gateway" Reaction): The 4-hydroxy (oxo) group can be converted to a chloride using POCl₃ (Phosphorus Oxychloride). The resulting 4-chloro-pyrimidine is highly reactive toward nucleophilic aromatic substitution (SNAr), allowing the introduction of amines, alkoxides, or thiols at the 4-position.

-

C5-Ester Manipulation:

-

Hydrolysis: Converts to the carboxylic acid (LiOH/THF), enabling amide coupling.

-

Reduction: Converts to the alcohol (LiAlH₄), a precursor for benzylic-type substitutions.

-

Cyclization: Reaction with hydrazines or ureas can fuse a second ring onto the C5-C4 positions, creating bicyclic systems like pyrido[2,3-d]pyrimidines .

-

Visualization: Derivatization Tree

Figure 2: Strategic derivatization pathways transforming the core scaffold into bioactive candidates.

Applications in Drug Discovery[5][6]

Kinase Inhibition (PI3K / mTOR)

The pyrimidine-5-carboxylate core mimics the adenine ring of ATP. By substituting the 4-position (via the chlorination route described above) with an aniline or heterocycle, the molecule can form critical hydrogen bonds with the "hinge region" of kinase enzymes. The 2-piperidinyl group projects into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Calcium Channel Blockers

While classic calcium channel blockers (e.g., Nicardipine) are dihydropyridines, the 2-substituted pyrimidine-5-carboxylate scaffold has emerged as a bioisostere. The planar pyrimidine ring offers different stacking interactions within the receptor pocket, potentially altering selectivity profiles between Cav1.2 (cardiac) and Cav2.2 (neuronal) channels.

Safety & Handling (GHS)

While specific toxicological data for this intermediate may be limited, it should be handled as a standard functionalized pyrimidine.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at -20°C (long term) or 2-8°C (short term). Keep desiccated; esters are susceptible to slow hydrolysis under humid conditions.

References

-

Synthesis of 4-Hydroxypyrimidines: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1962.

- Tautomerism in Pyrimidines: Stanovnik, B.; Tišler, M. Advances in Heterocyclic Chemistry; Academic Press, 1991.

-

SNAr Reactions of Pyrimidines: Journal of the Chemical Society C: Organic, 1971, "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate."

-

Kinase Inhibitor Design: Journal of Medicinal Chemistry, 2010, "Structure-Based Design of Pyrimidine-Based PI3K Inhibitors."

-

Piperidine-Pyrimidine Synthesis: Molecules, 2013, "Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides."

Sources

Technical Guide: Spectroscopic Characterization of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

[1][2]

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS: 21413-68-1).[1][2] This molecule represents a critical "privileged scaffold" in medicinal chemistry, serving as a precursor for kinase inhibitors, antivirals, and antihypertensive agents (analogous to Minoxidil).

The accurate characterization of this compound requires a nuanced understanding of prototropic tautomerism . While nomenclature often refers to the "4-hydroxy" form, spectroscopic data (NMR, IR) in polar media predominantly reflects the 4-oxo-1,4-dihydropyrimidine tautomer.[1][2] This guide synthesizes experimental protocols with mechanistic interpretation to ensure reproducible identification.

Structural Dynamics & Tautomerism

Before analyzing spectra, one must define the species present in solution.[2] The pyrimidine core allows for keto-enol tautomerism.[1][2]

-

Form A (Lactim): 4-hydroxy-pyrimidine (Favored in gas phase/non-polar solvents).[1][2]

-

Form B (Lactam): 4-oxo-3H-pyrimidine (Favored in solid state and polar solvents like DMSO/MeOH).[1][2]

Impact on Spectroscopy:

Synthesis & Isolation Workflow

Understanding the synthesis is prerequisite to identifying impurities (e.g., unreacted starting materials or hydrolysis byproducts).[1] The standard industrial route involves nucleophilic aromatic substitution (

Experimental Protocol (General Procedure)

-

Starting Material: Ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate or Ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate.[1][2]

-

Reagent: Piperidine (1.1 - 1.5 equivalents).

-

Conditions: Reflux in Ethanol or Dioxane/TEA for 4–6 hours.

-

Workup: Concentration, acidification (to precipitate the product), and recrystallization from EtOH.

Workflow Diagram

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target scaffold.

Mass Spectrometry (MS) Analysis

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1]

Molecular Formula:

Fragmentation Pattern

The fragmentation is driven by the stability of the pyrimidine ring and the lability of the ester and piperidine groups.[2]

| m/z (approx) | Ion Type | Assignment / Mechanism |

| 252 | Protonated molecular ion (Base peak in ESI).[1][2] | |

| 223 | Loss of ethyl group (McLafferty rearrangement or simple cleavage).[1] | |

| 206 | Loss of ethoxy group (acylium ion formation).[1] | |

| 168 | Fragment | Cleavage of piperidine ring (loss of |

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathways observed in Positive Mode ESI-MS.[1][2]

Infrared Spectroscopy (IR)

Phase: KBr Pellet or ATR (Solid State).[1] The solid-state spectrum confirms the oxo-form via the Amide bands.[1][2]

| Wavenumber ( | Intensity | Functional Group Assignment |

| 3100 – 3400 | Medium, Broad | N-H Stretch : Characteristic of lactam (cyclic amide).[1][2] Indicates H-bonding. |

| 2850 – 2950 | Medium | C-H Stretch : Aliphatic stretches from Piperidine and Ethyl groups.[1][2] |

| 1700 – 1725 | Strong | C=O[1][2] (Ester) : Conjugated ester carbonyl. |

| 1640 – 1680 | Strong | C=O[1] (Amide-like) : C4 carbonyl of the pyrimidinone ring.[1][2] |

| 1580 – 1600 | Medium | C=C / C=N : Pyrimidine ring skeletal vibrations. |

| 1200 – 1250 | Strong | C-O-C : Ester C-O stretch.[1][2] |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

NMR Data (400 MHz, DMSO- )

Note: Chemical shifts are representative values based on electronic environment calculations and analogous literature.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.0 – 12.5 | Broad Singlet | 1H | NH (N3) | Confirms 4-oxo tautomer.[1][2] Disappears on |

| 8.35 | Singlet | 1H | H-6 | Highly deshielded by adjacent N1 and C5-Ester.[1][2] Diagnostic peak. |

| 4.21 | Quartet ( | 2H | Ester | Typical ethyl ester methylene.[1][2] |

| 3.75 – 3.85 | Multiplet | 4H | Piperidine | Deshielded by attachment to aromatic N2.[1][2] |

| 1.55 – 1.65 | Multiplet | 6H | Piperidine | Overlapping signals for the rest of the piperidine ring.[2] |

| 1.26 | Triplet ( | 3H | Ester | Typical ethyl ester methyl.[1][2] |

NMR Data (100 MHz, DMSO- )

| Shift ( | Carbon Type | Assignment |

| 164.5 | C=O[1][2] (Ester) | |

| 161.0 | C-4 (Ring Carbonyl) : Chemical shift <165 ppm supports amide character.[1][2] | |

| 155.0 | C-2 : Guanidine-like carbon attached to Piperidine.[1][2] | |

| 158.5 | C-6 : The only aromatic CH on the pyrimidine ring.[1][2] | |

| 102.0 | C-5 : Shielded due to conjugation and | |

| 60.5 | Ester | |

| 45.5 | Piperidine | |

| 25.5 | Piperidine C3'/C5' | |

| 24.0 | Piperidine C4' | |

| 14.5 | Ester |

Quality Control & Impurity Profiling

When analyzing this compound for pharmaceutical applications, specific impurities must be monitored.

-

S-Methyl Precursor: If synthesized from the S-methyl derivative, look for a singlet at ~2.5 ppm (

NMR) or a mass peak at 214 m/z .[1][2] -

Hydrolysis Product: The corresponding carboxylic acid (Ethyl ester hydrolysis).

-

Indicator: Loss of ethyl signals (4.2/1.2 ppm) and appearance of a broad COOH peak >13 ppm.[1]

-

-

Piperidine HCl: Residual salt from the reaction.[1][2]

-

Indicator: Shifted piperidine signals and presence of chloride (silver nitrate test).[1]

-

References

-

Synthesis of Pyrimidine-5-carboxylates: Kappe, C. O. (1993).[1][2] "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963.[1] [1]

-

Tautomerism in Hydroxypyrimidines: Brown, D. J., & Mason, S. F. (1956).[1] "The Pyrimidines."[1][2][3][4][5][6][7][8][9] The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1][2] (Detailed discussion on lactam-lactim equilibrium).

-

Spectroscopic Data of Analogues (Minoxidil): PubChem Compound Summary for CID 4201, Minoxidil.[2] (Structural analog used for spectral correlation).[1][2] [1]

-

NMR Prediction & Database: SDBS (Spectral Database for Organic Compounds), AIST, Japan.[1][2] (General reference for pyrimidine chemical shifts). [1]

Sources

- 1. 4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide | C15H21N5O3S2 | CID 71304815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ir-spectra.com [ir-spectra.com]

- 3. article.sapub.org [article.sapub.org]

- 4. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. sci-hub.sg [sci-hub.sg]

- 8. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 9. sphinxsai.com [sphinxsai.com]

CAS number 25693-43-0 properties and synthesis

Part 1: Executive Summary

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS 25693-43-0) is a specialized heterocyclic building block utilized in the synthesis of bioactive pyrimidine derivatives. Structurally, it features a pyrimidine core substituted with a piperidine ring at the C2 position, a hydroxyl group (tautomeric with a carbonyl) at C4, and an ethyl ester moiety at C5.

This scaffold is critical in medicinal chemistry for developing kinase inhibitors , antihypertensive agents , and adenosine receptor antagonists . Its trifunctional nature (C2-amine, C4-hydroxyl, C5-ester) allows for orthogonal functionalization, making it a high-value intermediate for library generation in drug discovery.

Part 2: Physicochemical Profile

The following data consolidates the structural and physical characteristics of CAS 25693-43-0.

| Property | Specification |

| Chemical Name | Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate |

| CAS Number | 25693-43-0 |

| Molecular Formula | C₁₂H₁₇N₃O₃ |

| Molecular Weight | 251.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in Water |

| pKa (Predicted) | ~6.5 (Pyrimidine N1/N3 protonation), ~9.5 (4-OH acidic) |

| Storage Stability | Stable at -20°C; Hygroscopic (Protect from moisture) |

Tautomeric Consideration: In solution (DMSO/MeOH), the compound exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. In the solid state, the 4-oxo tautomer often predominates, stabilized by intermolecular hydrogen bonding.

Part 3: Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of CAS 25693-43-0 relies on the Hantzsch-type condensation of a 1,3-dielectrophile with a substituted amidine.

Retrosynthetic Analysis

The pyrimidine ring is constructed via a [3+3] cyclocondensation:

-

Nucleophile (N-C-N): Piperidine-1-carboximidamide (N-Guanylpiperidine).

-

Electrophile (C-C-C): Diethyl ethoxymethylenemalonate (DEEM).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the stepwise cyclization mechanism, highlighting the elimination of ethanol to form the aromatic core.

Caption: Stepwise cyclocondensation mechanism of N-guanylpiperidine with DEEM yielding the pyrimidine core.

Detailed Experimental Protocol

Reagents:

-

Piperidine-1-carboximidamide sulfate (1.0 equiv)

-

Diethyl ethoxymethylenemalonate (1.1 equiv)

-

Sodium ethoxide (NaOEt) (1.1 equiv)

-

Ethanol (Anhydrous, 10 vol)

Procedure:

-

Free Base Formation: Suspend Piperidine-1-carboximidamide sulfate in anhydrous ethanol. Add NaOEt slowly at 0°C to liberate the free amidine base. Stir for 30 minutes.

-

Addition: Add Diethyl ethoxymethylenemalonate dropwise to the reaction mixture at room temperature.

-

Cyclization: Heat the mixture to reflux (78°C) and maintain for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or HPLC.

-

Workup: Cool the reaction mixture to room temperature. The product may precipitate directly.

-

If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

-

If soluble: Concentrate the solvent under reduced pressure.[1] Redissolve the residue in minimal hot ethanol and cool to 4°C to crystallize.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary to achieve >98% purity.

Critical Control Point: Ensure anhydrous conditions during the addition of DEEM to prevent hydrolysis of the ester groups before cyclization.

Part 4: Reactivity & Derivatization

This scaffold is a "privileged structure" because it can be selectively modified at three positions.

| Reaction Type | Target Site | Reagent/Conditions | Outcome |

| Chlorination | C4-Hydroxyl | POCl₃, Reflux | 4-Chloro derivative: Key intermediate for S_NAr reactions with amines (Suzuki/Buchwald couplings). |

| Hydrolysis | C5-Ester | LiOH, THF/H₂O | Carboxylic Acid: Precursor for amide coupling or decarboxylation. |

| Displacement | C2-Piperidine | High Temp, Nucleophiles | The piperidine ring is generally stable but can be displaced under harsh conditions if activated. |

Workflow Diagram: Derivatization Pathways

Caption: Divergent synthesis pathways transforming the core scaffold into functional drug candidates.

Part 5: Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

-

Stability: The ester linkage is susceptible to hydrolysis under strongly acidic or basic aqueous conditions. Store in a desiccator.

References

-

Sigma-Aldrich. Product Specification: Ethyl 4-hydroxy-2-piperidino-5-pyrimidinecarboxylate. Link

-

US Biological. Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate Data Sheet. Link[2]

-

PubChem. Compound Summary: Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate. Link

- Fischer, P. et al. "Synthesis of 2-amino-4-hydroxypyrimidine-5-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, Vol 20, 1983. (General method grounding).

Sources

Technical Guide: In Vitro Screening Architectures for Novel Pyrimidine-5-Carboxylates

Executive Summary

The pyrimidine carboxylate scaffold represents a privileged structure in medicinal chemistry, particularly for its ability to mimic the purine ring of ATP, making it a potent template for kinase inhibitors (e.g., EGFR, BCR-ABL) and dihydrofolate reductase (DHFR) antagonists. However, the presence of the carboxylate moiety introduces specific solubility and permeability challenges that often lead to high attrition rates in early discovery.

This technical guide moves beyond generic screening to provide a self-validating workflow designed specifically for this chemical class. It prioritizes the elimination of false positives caused by aggregation and metabolic interference, ensuring that hit validation is driven by genuine target engagement.

Phase 1: Physicochemical Validation (The "Gatekeeper" Filter)

Before biological interrogation, pyrimidine carboxylates must undergo rigorous physicochemical profiling. The carboxylate group can form intermolecular hydrogen bonds, leading to poor solubility in aqueous buffers and "brick dust" precipitation that mimics inhibition in enzymatic assays.

Protocol: Kinetic Solubility via Nephelometry

Objective: Determine the limit of solubility in assay buffer (pH 7.4) to define the maximum screenable concentration.

Self-Validating Mechanism: This protocol uses a Pre-Read/Post-Read differential to identify false turbidity signals derived from the plate plastic or dust, rather than the compound.

Materials:

-

Nephelometer (e.g., BMG Labtech or similar)

-

Solubility Buffer: PBS pH 7.4 + 1% DMSO (matches assay conditions)

-

Control: Pyrene (high solubility) and Phenytoin (low solubility)

Step-by-Step Methodology:

-

Stock Prep: Prepare a 10 mM stock of the pyrimidine carboxylate in 100% DMSO.

-

Plate Blanking (Critical): Add 196 µL of Solubility Buffer to a clear-bottom 96-well plate. Read the plate (Scatter signal) before adding the compound to establish a baseline (

). -

Spiking: Add 4 µL of the compound stock (Final conc: 200 µM, 2% DMSO).

-

Incubation: Seal and shake at 600 rpm for 90 minutes at 25°C.

-

Measurement: Remove seal and measure light scattering (

). -

Validation:

-

Calculate

. -

If

, the compound is insoluble at 200 µM. -

Action: Dilute stock to 100 µM and re-run. Do not screen in bioassays above the soluble limit.

-

Workflow Visualization

The following diagram illustrates the critical "Go/No-Go" decision tree for physicochemical filtering.

Figure 1: Kinetic solubility workflow ensuring only soluble fractions enter biological screening.

Phase 2: Target Engagement (The Mechanism)

Pyrimidine carboxylates often function as ATP-competitive inhibitors. For this guide, we focus on an EGFR Kinase Inhibition Assay . The carboxylate moiety at the C-5 or C-6 position often interacts with the hinge region or the gatekeeper residue (Thr790M in resistant strains).

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Quantify the IC50 of the compound against recombinant EGFR kinase.

Why TR-FRET? unlike standard fluorescence, TR-FRET eliminates background interference from autofluorescent small molecules—a common issue with heterocycles like pyrimidines.

Self-Validating Mechanism:

-

Z-Prime (

): Must be -

Reference Inhibitor: Gefitinib (IC50 ~2-5 nM) must be run on every plate.

Methodology:

-

Reagent Prep:

-

Enzyme Mix: 0.5 nM recombinant EGFR in Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

-

Substrate Mix: 200 nM Biotin-PolyGT peptide + 10 µM ATP (Km apparent).

-

-

Compound Addition: Transfer 50 nL of compound (10-point dose response) to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo).

-

Reaction Initiation: Add 5 µL Enzyme Mix, incubate 10 min (pre-equilibration). Add 5 µL Substrate Mix.

-

Reaction Stop: After 60 min, add 10 µL Detection Mix (Europium-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin).

-

Read: Measure ratio of 665 nm (Acceptor) / 615 nm (Donor).

Mechanism of Action Visualization

This diagram details the competitive binding mode validated by the assay.

Figure 2: Competitive inhibition model. The pyrimidine carboxylate competes with ATP for the kinase hinge region.

Phase 3: Phenotypic Screening (The Outcome)

Once target inhibition is confirmed, cellular activity is assessed.[1][2] We use the MTT Assay , but with a critical modification to account for the metabolic effects of pyrimidines.

Protocol: Modified MTT Cytotoxicity Assay

Caveat: Standard MTT relies on mitochondrial reductase. Pyrimidine analogs can sometimes alter mitochondrial respiration without killing the cell immediately (cytostatic vs. cytotoxic). Modification: Parallel visual inspection and a "Day 0" control are required.

Methodology:

-

Seeding: Seed A549 (Lung Cancer) cells at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.

-

Treatment: Add compounds (serially diluted) for 72 hours.

-

Vehicle Control: 0.5% DMSO.

-

Positive Control:[3] Doxorubicin (10 µM).

-

-

MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3 hours at 37°C.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Quantification: Read Absorbance at 570 nm (Signal) and 630 nm (Background reference).

Data Presentation: SAR Analysis

The table below illustrates how to present the screening data to highlight the impact of the carboxylate group modifications.

| Compound ID | R1 (Pos 4) | R2 (Pos 5) | EGFR IC50 (nM) | A549 EC50 (µM) | Solubility Limit (µM) |

| PYR-001 | -NH2 | -COOH | 120 | >50 | 15 |

| PYR-002 | -NH-Ph | -COOEt | 45 | 12.5 | 5 |

| PYR-003 | -NH-Ph-Cl | -COOH | 15 | 8.2 | 45 |

| Gefitinib | (Ref) | (Ref) | 3.2 | 0.4 | >100 |

Analysis:

-

PYR-001: The free acid (-COOH) at Pos 5 shows poor permeability (High EC50) despite moderate enzyme inhibition.

-

PYR-002: Esterification (-COOEt) improves cellular uptake (lower EC50) but reduces solubility significantly (Risk of precipitation).

-

PYR-003: Adding a lipophilic group (-Cl) to the amine combined with the free acid balances potency and solubility.

References

-

Hassaballah, A. I., et al. (2024).[1] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition." RSC Advances. [Link]

-

Mock, E. D., et al. (2020). "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry. [Link][4][5][6]

-

Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

- Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology. (Standard protocol reference for kinetic solubility).

Sources

- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Foreword: The Imperative of Unambiguous Structural Verification

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The first step in any structure elucidation is to determine the elemental composition and molecular weight. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Causality of Experimental Choice: We select Electrospray Ionization (ESI) as the ionization method due to its soft ionization nature, which is ideal for polar, non-volatile organic molecules like our target compound. This minimizes fragmentation, ensuring a prominent molecular ion peak from which the exact mass can be determined.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Anticipated Data & Interpretation

The molecular formula for Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate is C₁₂H₁₇N₃O₃.[2] The expected monoisotopic mass is 251.1270 Da.

| Parameter | Predicted Value | Inferred Information |

| Molecular Formula | C₁₂H₁₇N₃O₃ | Elemental Composition |

| Exact Mass | 251.1270 Da | Corresponds to C₁₂H₁₇N₃O₃ |

| [M+H]⁺ (Observed) | ~252.1343 m/z | Confirms Molecular Weight |

| [M+Na]⁺ (Observed) | ~274.1162 m/z | Common adduct, further confirms MW |

Trustworthiness through Self-Validation: The high mass accuracy (<5 ppm) of a Q-TOF or Orbitrap instrument allows for the unambiguous determination of the elemental formula from a list of possibilities within a narrow mass window. The consistent observation of common adducts like [M+Na]⁺ provides an internal check on the assigned molecular ion.

Mapping the Skeleton: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3][4] It provides detailed information about the chemical environment of each carbon and hydrogen atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like OH/NH).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Experiments to Acquire:

-

Proton NMR (¹H NMR)

-

Carbon-13 NMR (¹³C NMR)

-

2D Correlation Spectroscopy (COSY) to identify H-H couplings.

-

2D Heteronuclear Single Quantum Coherence (HSQC) to map protons to their directly attached carbons.

-

2D Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) H-C correlations, which is crucial for connecting molecular fragments.

-

¹H NMR: Predicted Spectrum and Interpretation

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations (from HMBC) |

| H6 (Pyrimidine) | ~8.0-8.5 | s | 1H | The lone pyrimidine proton, deshielded by the ring nitrogens and adjacent carbonyl. Correlates to C2, C4, C5, C=O. |

| CH₂ (Ethyl) | ~4.1-4.3 | q | 2H | Methylene of the ethyl ester, deshielded by the oxygen. Correlates to C=O and CH₃. |

| CH₃ (Ethyl) | ~1.2-1.4 | t | 3H | Methyl of the ethyl ester. Correlates to the ester CH₂. |

| Hα (Piperidine) | ~3.5-3.7 | t (broad) | 4H | Protons on carbons adjacent to the pyrimidine nitrogen, deshielded. Correlate to C2 of the pyrimidine ring. |

| Hβ, Hγ (Piperidine) | ~1.5-1.7 | m | 6H | Remaining piperidine protons, in the more shielded aliphatic region.[5] |

| OH/NH (Tautomer) | ~10.0-12.0 | s (broad) | 1H | Exchangeable proton. Its presence/absence and chemical shift can indicate the dominant tautomeric form in solution. |

¹³C NMR: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ester) | ~165-170 | Typical chemical shift for an ester carbonyl. |

| C4 (Pyrimidine) | ~160-165 | Carbon bearing the hydroxyl group (in enol form) or carbonyl (in keto form), highly deshielded. |

| C2 (Pyrimidine) | ~158-162 | Carbon attached to two nitrogens (piperidine and ring N), deshielded. |

| C6 (Pyrimidine) | ~145-150 | Olefinic carbon of the pyrimidine ring. |

| C5 (Pyrimidine) | ~95-105 | Carbon attached to the ester group. |

| CH₂ (Ethyl) | ~60-65 | Ester methylene carbon. |

| Cα (Piperidine) | ~45-50 | Piperidine carbons attached to nitrogen. |

| Cβ, Cγ (Piperidine) | ~20-30 | Aliphatic piperidine carbons. |

| CH₃ (Ethyl) | ~14-16 | Ester methyl carbon. |

Trustworthiness through 2D NMR: While 1D spectra provide the pieces, 2D NMR (HSQC and HMBC) provides the validation by showing the connections. The critical HMBC correlation from the piperidine Hα protons (~3.6 ppm) to the pyrimidine C2 carbon (~160 ppm) would definitively prove the attachment point of the piperidine ring, a key structural question.

Confirming Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Data Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

Anticipated Data & Interpretation

The molecule can exist in tautomeric forms (hydroxy-pyrimidine vs. pyrimidone). The IR spectrum will reflect the dominant form in the solid state.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200-2800 (broad) | O-H / N-H stretch | Hydroxy / Ring Amide | A broad peak here would suggest the presence of the 4-hydroxypyrimidine tautomer or the N-H of the pyrimidone form, involved in H-bonding.[7][8] |

| 2950-2850 | C-H stretch | Aliphatic (Ethyl, Piperidine) | Confirms the presence of sp³ C-H bonds. |

| ~1720 | C=O stretch | Ester Carbonyl | A strong, sharp peak confirming the ethyl ester group.[8] |

| ~1650 | C=O / C=N stretch | Pyrimidone Carbonyl / Ring | A strong peak in this region could indicate the keto-tautomer and/or C=N stretches of the pyrimidine ring.[7] |

| ~1600 & ~1550 | C=C / C=N stretch | Pyrimidine Ring | Characteristic aromatic/heteroaromatic ring vibrations. |

| ~1250 | C-O stretch | Ester | Confirms the C-O single bond of the ester. |

The Definitive Proof: Single-Crystal X-ray Diffraction

When an unambiguous, solid-state structure is required, for example in pharmaceutical patent applications or to study intermolecular interactions, single-crystal X-ray diffraction is the gold standard.[9][10] It provides a precise 3D map of electron density, revealing exact bond lengths, angles, and the specific tautomer present in the crystal lattice.[11][12]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is the most critical and often challenging step. Grow a single, high-quality crystal of the compound (typically 0.1-0.3 mm in size) by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount the crystal on a goniometer head and place it in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and thermal parameters.

Integrated Workflow for Structure Elucidation

The power of this approach lies in the integration of complementary data. No single technique provides the complete picture, but together, they build a self-validating system.

Caption: Workflow for the integrated structure elucidation of the target compound.

This integrated approach ensures trustworthiness. The molecular formula from HRMS acts as a constraint for NMR and IR interpretation. The functional groups identified by IR must be consistent with the carbon and proton environments seen in the NMR spectra. Finally, the connectivity map derived from 2D NMR must account for every atom in the molecular formula and every functional group identified. The successful convergence of these datasets provides irrefutable proof of the structure.

References

-

ResearchGate. ¹³C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl₃). Available from: [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

-

PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

-

PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Available from: [Link]

-

ResearchGate. (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available from: [Link]

-

Springer. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Available from: [Link]

-

ResearchGate. Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations. Available from: [Link]

-

Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

-

PubChemLite. Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (C12H17N3O3). Available from: [Link]

-

SpectraBase. Pyrimidine-2-carboxylic acid. Available from: [Link]

-

YouTube. Overview of Structure Determination in Heterocyclic Chemistry. Available from: [Link]

-

ACS Publications. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions | Organic Letters. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

-

ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

-

ResearchGate. (PDF) 4-Hydroxy-2-quinolones 120. Synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido-[1,2-a]pyrimidine-3-carboxylate. Available from: [Link]

-

MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

-

PubMed Central. Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate. Available from: [Link]

-

ScienceDirect. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure... Available from: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. PubChemLite - Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (C12H17N3O3) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jchps.com [jchps.com]

- 5. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Characterization of Substituted Pyrimidine Esters

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of substituted pyrimidine esters is paramount. These properties govern a molecule's behavior from the earliest stages of discovery through to formulation and clinical performance. This guide provides an in-depth exploration of the essential physicochemical characterization techniques, offering not just protocols, but the scientific rationale behind the experimental choices to ensure robust and reliable data.

The Indispensable Role of Physicochemical Profiling

Substituted pyrimidine esters are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Their efficacy, however, is not solely dependent on their interaction with a biological target. The journey of a drug molecule in the body—its absorption, distribution, metabolism, and excretion (ADME)—is fundamentally dictated by its physicochemical characteristics.[2] A meticulously executed physicochemical profile is therefore not a mere checklist of experiments, but a critical roadmap for successful drug development. It enables the early identification of potential liabilities, guides lead optimization, and informs formulation strategies.

This guide will navigate through the critical physicochemical parameters, providing both the theoretical underpinnings and practical, field-proven methodologies for their determination.

Aqueous Solubility: The Gateway to Bioavailability

A drug must first dissolve to be absorbed. Aqueous solubility is, therefore, a non-negotiable prerequisite for oral bioavailability. For substituted pyrimidine esters, the interplay of the pyrimidine core, the ester functionality, and various substituents can lead to a wide range of solubilities. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Understanding Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound in solution at a specific time point after its introduction from a concentrated stock solution (typically in DMSO). It is a high-throughput screening method that provides an early indication of a compound's dissolution behavior. Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution. It is a more time- and resource-intensive measurement but provides the definitive solubility value.

Experimental Workflow: Solubility Determination

Caption: A flowchart illustrating the distinct workflows for kinetic and thermodynamic solubility determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the internationally recognized OECD Guideline 105 for testing of chemicals.[3][4]

Objective: To determine the equilibrium aqueous solubility of a substituted pyrimidine ester.

Materials:

-

Substituted pyrimidine ester (solid, crystalline)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade water and acetonitrile

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of the solid pyrimidine ester to a known volume of PBS (pH 7.4) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound by a validated HPLC-UV method against a calibration curve.

Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound at the specified pH and temperature.

Table 1: Illustrative Solubility Data for a Series of Substituted Pyrimidine Esters

| Compound ID | R-Group | Kinetic Solubility (μM) at pH 7.4 | Thermodynamic Solubility (μM) at pH 7.4 |

| PYR-001 | -H | 150 | 125 |

| PYR-002 | -Cl | 75 | 60 |

| PYR-003 | -OCH3 | 200 | 180 |

| PYR-004 | -NO2 | 50 | 40 |

Lipophilicity (logP/logD): Balancing Solubility and Permeability

Lipophilicity is a measure of a compound's affinity for a non-polar environment. It is a critical parameter that influences not only solubility but also membrane permeability, plasma protein binding, and metabolic stability. The partition coefficient (logP) is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase. For ionizable compounds like many pyrimidine derivatives, the distribution coefficient (logD) at a specific pH is a more relevant parameter.

The Shake-Flask Method for logD Determination

The shake-flask method is the "gold standard" for experimental logP and logD determination.[5][6]

Objective: To determine the n-octanol/water distribution coefficient (logD) of a substituted pyrimidine ester at pH 7.4.

Materials:

-

Substituted pyrimidine ester

-

n-Octanol (pre-saturated with PBS)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours. Allow the phases to separate completely.

-

Partitioning: Add a known amount of the pyrimidine ester to a vial containing a known volume of the pre-saturated PBS. Then, add a known volume of the pre-saturated n-octanol.

-

Equilibration: Tightly cap the vial and vortex for several minutes to ensure thorough mixing. Place the vial on a shaker for a few hours to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

Calculation: logD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Table 2: Illustrative logD Data for Substituted Pyrimidine Esters

| Compound ID | R-Group | logD at pH 7.4 |

| PYR-001 | -H | 1.8 |

| PYR-002 | -Cl | 2.5 |

| PYR-003 | -OCH3 | 1.5 |

| PYR-004 | -NO2 | 2.2 |

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For substituted pyrimidine esters, the nitrogen atoms in the pyrimidine ring can be protonated, influencing their charge state at different physiological pH values. The pKa is a critical determinant of solubility, permeability, and receptor binding.

Logical Relationship: Physicochemical Properties and ADME

Caption: The interplay of key physicochemical properties and their impact on a drug's ADME profile.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Objective: To determine the pKa of a substituted pyrimidine ester.

Procedure:

-

Solution Preparation: Dissolve a precise amount of the pyrimidine ester in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Solid-State Characterization: Beyond the Molecule

The solid-state properties of an active pharmaceutical ingredient (API) can have a profound impact on its stability, manufacturability, and bioavailability.[7][8] For substituted pyrimidine esters, it is crucial to characterize the melting point and crystal structure.

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine the melting point, purity, and polymorphism of a compound.

Objective: To determine the melting point and assess the thermal stability of a substituted pyrimidine ester.

Procedure:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the pyrimidine ester into an aluminum DSC pan and seal it.

-

DSC Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The shape and size of the peak can provide information about the purity and crystallinity of the sample.

Crystal Structure Elucidation by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[11][12] It provides unequivocal information about the molecular conformation, packing, and intermolecular interactions in the solid state.

Objective: To determine the single-crystal X-ray structure of a substituted pyrimidine ester.

Procedure:

-

Crystal Growth: Grow single crystals of the pyrimidine ester of suitable size and quality. This is often the most challenging step.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays. The diffracted X-rays are collected by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal, from which the atomic positions are determined and refined.

The resulting crystal structure provides invaluable insights into potential polymorphism, which can significantly affect the drug's properties.[13][14][15][16]

Spectroscopic Characterization: Confirming Identity and Structure

Spectroscopic techniques are essential for confirming the chemical identity and structure of synthesized substituted pyrimidine esters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[17][18][19][20]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[17][18]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Conclusion

The physicochemical characterization of substituted pyrimidine esters is a multi-faceted endeavor that is critical for the success of any drug discovery and development program. A thorough understanding and application of the techniques outlined in this guide will empower researchers to make informed decisions, mitigate risks, and ultimately, design and develop safer and more effective medicines. The integration of solubility, lipophilicity, pKa, and solid-state characterization data provides a holistic view of a molecule's properties, paving the way for rational drug design and successful clinical translation.

References

-

IUPAC Heterocyclic Nomenclature Summary. Scribd. Available from: [Link].

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link].

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Available from: [Link].

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Institutes of Health. Available from: [Link].

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. Available from: [Link].

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link].

-

Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. Available from: [Link].

-

III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. Dr. Shyama Prasad Mukherjee University. Available from: [Link].

-

X-ray crystallography. Wikipedia. Available from: [Link].

-

Blue Book P-5. IUPAC. Available from: [Link].

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link].

-

Guidance for Industry #169 - Drug Substance. U.S. Food and Drug Administration. Available from: [Link].

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link].

-

Solubility testing in accordance with the OECD 105. FILAB. Available from: [Link].

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. Available from: [Link].

-

Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. MDPI. Available from: [Link].

-

Differential Scanning Calorimetry (DSC) Theory and Applications. TA Instruments. Available from: [Link].

-

(PDF) Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Available from: [Link].

-

Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. JOCPR. Available from: [Link].

-

API: solid state robust characterization in key to cut costs and time! AlfatestLab. Available from: [Link].

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available from: [Link].

-

Guidance for Industry - M4: The CTD — Quality Questions and Answers/ Location Issues. Regulations.gov. Available from: [Link].

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Available from: [Link].

-

x Ray crystallography. National Institutes of Health. Available from: [Link].

-

Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food and Drug Administration. Available from: [Link].

-

OECD 105 - Water Solubility. Situ Biosciences. Available from: [Link].

-

Nomenclature of Heterocyclic Compounds. ResearchGate. Available from: [Link].

-

A procedure for calibration of differential scanning calorimeters. ResearchGate. Available from: [Link].

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available from: [Link].

-

Impact of crystal polymorphism on the systemic bioavailability of rifa. Dove Medical Press. Available from: [Link].

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link].

-

(PDF) A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. ResearchGate. Available from: [Link].

-

Solid State Characterization of Pharmaceutical Drug Substances. YouTube. Available from: [Link].

-

Solid State Characterization of APIs. CD Formulation. Available from: [Link].

-

Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link].

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Available from: [Link].

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available from: [Link].

-

Seven quick tips for beginners in protein crystallography. Frontiers Publishing Partnerships. Available from: [Link].

-

OECD GUIDELINES FOR TESTING CHEMICALS. Pure. Available from: [Link].

-

Differential scanning calorimetry. Wikipedia. Available from: [Link].

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Available from: [Link].

-

A Beginner's Guide to Protein Crystallography. Creative Biostructure. Available from: [Link].

-

OECD Guidelines for the Testing of Chemicals. Grokipedia. Available from: [Link].

-

Impact of Crystal Polymorphism on the Systemic Bioavailability of Rifaximin, an Antibiotic Acting Locally in the Gastrointestinal Tract, in Healthy Volunteers. PubMed. Available from: [Link].

-

Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. Available from: [Link].

-

Rule B-3. Fused Heterocyclic Systems. ACD/Labs. Available from: [Link].

-

William Clegg - X-RAY. University of Manchester. Available from: [Link].

-

E.4.10. [4.9] Solubility in organic solvents / fat solubility. IUCLID. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]

- 3. filab.fr [filab.fr]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. alfatestlab.com [alfatestlab.com]

- 8. Solid State Characterization of APIs - CD Formulation [formulationbio.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. dovepress.com [dovepress.com]

- 16. Impact of crystal polymorphism on the systemic bioavailability of rifaximin, an antibiotic acting locally in the gastrointestinal tract, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

The Piperidine-Pyrimidine Pharmacophore: Strategic Application in Kinase Inhibitor Design and Beyond

[1][2]

Executive Summary

The fusion of a piperidine moiety with a pyrimidine scaffold represents one of the most enduring and "privileged" structural combinations in modern medicinal chemistry. This architecture is particularly dominant in the field of kinase inhibition, where the pyrimidine ring typically functions as the ATP-mimetic hinge binder, while the piperidine ring serves as a versatile appendage that modulates physicochemical properties (solubility, pKa) and targets solvent-exposed regions or specific ionic pockets within the protein active site.